1-(1,2-Difluoroethenyl)-4-methoxybenzene
Description
Significance of Organofluorine Compounds in Chemical Synthesis and Advanced Materials
Organofluorine compounds, organic molecules containing one or more carbon-fluorine bonds, are largely synthetic, with only a handful of naturally occurring examples. chemsynthesis.com Their importance stems from the unique physicochemical properties imparted by the fluorine atom.
The high electronegativity of fluorine, the strongest of all elements, and the strength of the carbon-fluorine bond significantly alter the electronic properties and stability of organic molecules. chemsrc.comnih.gov The introduction of fluorine can modulate a molecule's acidity, basicity, dipole moment, and metabolic stability. nih.gov For instance, the replacement of hydrogen atoms with fluorine can block sites of metabolic oxidation, a strategy widely employed in drug design to enhance bioavailability and therapeutic efficacy. nih.gov The C-F bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of many fluorinated compounds. nih.govresearchgate.net
Difluorinated alkene motifs are of particular interest to synthetic chemists. These structures can serve as bioisosteres for other functional groups, such as the carbonyl group, and are found in various biologically active compounds. nist.gov The presence of two fluorine atoms on the double bond activates the alkene for nucleophilic attack, making gem-difluoroalkenes valuable intermediates for a wide range of synthetic transformations. nist.gov Transition metal-catalyzed reactions of gem-difluoroalkenes have opened avenues to a diverse array of fluorinated and non-fluorinated products. nist.gov
Contextualization of 1-(1,2-Difluoroethenyl)-4-methoxybenzene within Anisole (B1667542) Derivative Chemistry
The subject of this article, this compound, is a derivative of anisole (methoxybenzene). Understanding the chemistry of anisole and its derivatives is crucial for appreciating the unique characteristics of this fluorinated compound.
Anisole and its derivatives are important building blocks in organic synthesis, serving as precursors for fragrances, pharmaceuticals, and agrochemicals. researchgate.netnih.gov The methoxy (B1213986) group (-OCH3) is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. nih.gov This activating effect makes methoxy-substituted aromatic systems versatile platforms for the construction of more complex molecules. The methoxy group can also influence the physical properties of a molecule, such as its polarity and solubility.
The synthesis of vicinal difluoroalkenes, where the two fluorine atoms are on adjacent carbons of a double bond, presents unique challenges. Controlling the stereochemistry of the double bond and achieving high yields can be difficult. However, the development of new synthetic methodologies, including photocatalytic strategies, is expanding the toolkit for accessing these valuable motifs. The successful synthesis of vicinal difluoroalkenes opens up opportunities for creating novel materials and bioactive molecules with tailored properties.
Scope and Research Objectives for the Chemical Compound
While the broader classes of organofluorine compounds and anisole derivatives are well-studied, specific research on this compound is not extensively documented in publicly available literature. Therefore, the primary research objectives for this compound would likely involve:
Development of efficient and stereoselective synthetic routes: Establishing reliable methods for the synthesis of both the (E) and (Z) isomers of this compound would be a fundamental goal.
Thorough characterization of its physicochemical properties: Detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry), melting point, boiling point, and solubility would be essential for its identification and handling.
Investigation of its reactivity: Exploring its behavior in various chemical reactions, such as electrophilic additions, cycloadditions, and cross-coupling reactions, would reveal its potential as a synthetic building block.
Evaluation of its potential applications: Based on its structure and reactivity, research could be directed towards its use in the synthesis of novel polymers, liquid crystals, or biologically active molecules.
Due to the limited specific data available for this compound, the following table presents hypothetical but plausible data based on the properties of structurally similar compounds.
| Property | Value |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 180-190 °C |
| Density | Estimated 1.15-1.25 g/cm³ |
Fundamental Academic Questions Addressed
The study of fluoroethenyl aromatic ethers allows chemists to investigate several fundamental academic questions within the realm of physical and synthetic organic chemistry. Research in this area seeks to understand how the presence and position of fluorine atoms on the ethenyl group influence the electronic properties of the entire molecule. Key questions include:
Influence on Reactivity and Regioselectivity: How do the strongly electron-withdrawing fluorine atoms on the vinyl group affect the reactivity of the double bond and the aromatic ring? This includes studying their behavior in various reactions such as electrophilic additions, nucleophilic substitutions, and cycloadditions. The fluorine atoms can direct the outcome of reactions to specific positions, a concept known as regioselectivity.
Conformational Preferences and Stereoelectronics: What are the preferred three-dimensional arrangements (conformations) of these molecules, and how do electronic interactions between the fluorine atoms and the rest of the molecule dictate these preferences? Understanding these stereoelectronic effects is crucial for predicting molecular shape and reactivity.
Mechanisms of Formation: What are the most efficient and selective methods for synthesizing these compounds? Developing new synthetic methodologies for creating carbon-fluorine bonds is a significant area of research in organofluorine chemistry. oup.com This includes exploring novel fluorinating agents and catalytic systems.
Spectroscopic and Physicochemical Properties: How do the fluorine atoms impact the spectroscopic signatures (e.g., NMR, IR) and physical properties (e.g., boiling point, polarity, lipophilicity) of these ethers? Correlating these properties with the molecular structure is a fundamental aspect of chemical characterization.
Contribution to the Field of Organofluorine and Aromatic Chemistry
The investigation of fluoroethenyl aromatic ethers makes a valuable contribution to the broader fields of organofluorine and aromatic chemistry. Organofluorine compounds have a significant impact on various sectors, including pharmaceuticals, agrochemicals, and materials science. worktribe.comnih.gov
The development of synthetic methods for this class of compounds expands the toolkit available to organic chemists for creating novel fluorinated molecules. chinesechemsoc.org These methodologies can often be applied to the synthesis of other important fluorinated compounds. Furthermore, the study of their reactivity provides deeper insights into the fundamental principles of how fluorine substitution modulates the properties of unsaturated and aromatic systems. nih.gov
By examining how the fluorinated ethenyl group electronically communicates with the aromatic ether moiety, researchers can refine their models of electronic effects in organic molecules. This knowledge is crucial for the rational design of new molecules with tailored properties, such as enhanced biological activity or specific material characteristics. nih.gov The insights gained from studying these compounds contribute to the foundational knowledge that underpins the development of new drugs, advanced materials, and innovative chemical technologies. worktribe.com
Structure
3D Structure
Properties
CAS No. |
85433-90-5 |
|---|---|
Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(1,2-difluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 |
InChI Key |
QJJHVXVAACIPEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CF)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1,2 Difluoroethenyl 4 Methoxybenzene
Transition-Metal-Catalyzed Approaches to Difluoroethenylation
Transition-metal catalysis stands as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, offering a powerful toolkit for the synthesis of fluorinated organic molecules. Catalytic systems based on palladium, copper, rhodium, and iridium have been instrumental in the difluoroethenylation of aryl substrates, including anisole (B1667542) derivatives.
Palladium catalysis is preeminent in cross-coupling chemistry for its high efficiency and functional group tolerance. Adaptations of classic reactions like the Heck and Sonogashira couplings are frequently employed to install the difluoroethenyl group onto an aromatic ring. researchgate.netnih.gov The Sonogashira reaction, which traditionally couples terminal alkynes with aryl or vinyl halides, can be modified to use difluoroethenyl precursors. wikipedia.orglibretexts.orgorganic-chemistry.org The general scheme involves the reaction of a 4-methoxyphenyl (B3050149) organometallic reagent with a difluoroethenyl halide or the coupling of a 4-methoxyaryl halide with a difluoroethenyl organometallic species in the presence of a palladium catalyst and, often, a copper(I) co-catalyst. nih.gov
The success of palladium-catalyzed difluoroethenylation is heavily reliant on the accessibility and reactivity of the fluorinated precursors. These precursors fall into two main categories: fluorinated vinyl halides and fluorinated vinyl organometallics.
Fluorinated Vinyl Halides: Compounds such as 1-bromo-1,2-difluoroethene (B1615618) or 1-iodo-1,2-difluoroethene are common electrophilic partners. Their synthesis can be challenging, often involving multi-step sequences starting from fluorinated alkanes or alkenes. organic-chemistry.org The reactivity of these halides in oxidative addition to the palladium(0) center increases in the order Cl < Br < I. wikipedia.org
Fluorinated Vinyl Organometallics: These serve as the nucleophilic component in the cross-coupling. Organozinc, organotin, and organosilicon reagents are frequently used. For instance, (1,2-difluoroethenyl)zinc reagents can be prepared and coupled with aryl iodides. researchgate.net Organolithium and Grignard reagents are also potent nucleophiles but their high reactivity can sometimes lead to side reactions. libretexts.orglibretexts.orgyoutube.com The choice of metal can influence the reaction's chemoselectivity and functional group tolerance.
| Precursor Type | General Structure | Common Metals (M) | Key Features |
| Vinyl Halides | F-C(X)=CF-H | N/A (X = I, Br) | Electrophilic partner; Reactivity: I > Br. wikipedia.org |
| Organometallic Reagents | F-C(M)=CF-H | Zn, Sn, Si, B, Mg, Li | Nucleophilic partner; Reactivity and tolerance vary with the metal. researchgate.netyoutube.comyoutube.com |
The choice of ligand coordinated to the palladium center is critical in controlling the outcome of the cross-coupling reaction. kaust.edu.sarsc.org Ligands influence the catalyst's stability, activity, and, most importantly, the selectivity of the reaction. nih.gov For the synthesis of 1-(1,2-difluoroethenyl)-4-methoxybenzene, preserving the E or Z configuration of the double bond is a key challenge.
Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.orgreddit.com In the context of substituted anisole derivatives, ligands can influence whether the coupling occurs at the ortho, meta, or para position, although the starting materials typically pre-determine the coupling site.
Stereoselectivity: This is the preference for the formation of one stereoisomer over another. youtube.comyoutube.com The geometry of the difluoroethenyl group can be influenced by the ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald-type, can promote efficient reductive elimination, often preserving the stereochemistry of the vinyl precursor. nih.govnih.gov The interplay between the steric and electronic properties of the ligand dictates the geometry of the transition state, thereby controlling the isomeric ratio of the final product.
| Ligand Class | Example | Influence on Reaction |
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | General purpose, but can lead to isomerization. |
| Buchwald-type Biaryl Phosphines | SPhos, XPhos | Bulky and electron-rich; promote efficient oxidative addition and reductive elimination, enhancing stereoselectivity. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors; form stable palladium complexes, often leading to high catalytic activity. |
Copper-mediated or -catalyzed reactions provide a valuable alternative to palladium-based systems for forming C-C bonds. nih.govresearchgate.net These methods are often more cost-effective. In the context of fluoroalkylation and fluoroalkenylation, copper catalysis can be particularly effective. nih.govsioc.ac.cn The reaction typically involves an aryl halide (like 4-iodoanisole (B42571) or 4-bromoanisole) and a fluoroalkenylating agent in the presence of a copper(I) salt, such as CuI. The mechanism is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The presence of directing groups on the aryl substrate can significantly enhance the reaction's efficiency by facilitating the oxidative addition step. nih.govresearchgate.net
A more atom-economical approach to constructing the target molecule involves the direct C-H functionalization of the anisole ring, thus avoiding the need for pre-halogenated or organometallic derivatives. nih.gov Rhodium and iridium catalysts are particularly adept at mediating such transformations. mdpi.comresearchwithrutgers.com
Rhodium Catalysis: Rhodium complexes can catalyze the oxidative alkenylation of anisole. nih.gov The regioselectivity of this reaction (i.e., functionalization at the ortho, meta, or para C-H bond) can be tuned by adjusting reaction parameters such as the choice of ligand, oxidant, and olefin pressure. nih.gov
Iridium Catalysis: Iridium catalysts are highly effective for C-H activation and have been used for various functionalizations of arenes. nih.govresearchgate.netnih.gov Chelation-assisted C-H activation, where a directing group guides the metal to a specific C-H bond, is a powerful strategy. For anisole, the methoxy (B1213986) group itself can act as a weak directing group, although regioselectivity can be challenging to control. Lewis acids can be used as additives to coordinate with the methoxy group, altering the electronic properties of the aromatic ring and improving para-selectivity. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, Sonogashira-type adaptations)
De novo Fluorination Strategies of Ethenyl Moieties
An alternative synthetic route involves first constructing the C-C bond to form 4-vinylanisole (or a precursor alkyne) and then introducing the fluorine atoms. This "de novo" approach circumvents the need to handle potentially unstable fluorinated vinyl building blocks.
The hydrofluorination of a corresponding alkyne, 1-ethynyl-4-methoxybenzene, is a direct and atom-economical method for synthesizing vinyl fluorides. nih.govresearchgate.net This transformation can be catalyzed by various transition metals, including gold or platinum, or proceed under metal-free conditions. Controlling the regioselectivity and stereoselectivity of the fluorine addition is a primary challenge. The development of reagents that allow for stereodivergent hydrofluorination enables access to both E and Z isomers of the monofluorinated intermediate, which could then potentially undergo a second fluorination step. nih.gov Other methods include the fluorination of vinylmetal species or the dehydrative fluorination of ketones. nih.govorganic-chemistry.org The direct difluorination of an existing ethenyl group on 4-vinylanisole is challenging but could conceptually be achieved through electrophilic fluorinating agents.
Electrophilic Fluorination Approaches (e.g., using Selectfluor)
Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine across a double bond. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. wikipedia.org The reaction typically proceeds through the addition of an electrophilic fluorine species to the alkene, forming a fluorinated carbocation intermediate, which is then quenched by a fluoride (B91410) ion or another nucleophile.
In the context of synthesizing this compound, an electrophilic fluorination approach would likely involve the direct treatment of a 4-methoxystyrene (B147599) derivative. While direct difluorination of styrenes to yield 1,2-difluoroethenyl compounds is not commonly reported, related transformations provide insight into the potential of this methodology. For instance, the geminal difluorination of styrenes has been achieved using I(I)/I(III) catalysis with Selectfluor as the oxidant, yielding 1,1-difluoro-1-phenylethane derivatives. nih.govacs.org Furthermore, both geminal and vicinal difluorination of α-(bromomethyl)styrenes can be accomplished using a similar catalytic system, highlighting the versatility of Selectfluor in complex fluorination reactions. nih.govrsc.org The regioselectivity between geminal and vicinal difluorination can be influenced by the choice of the HF source. thieme-connect.com
A hypothetical electrophilic fluorination of 4-vinylanisole to produce the target compound is presented in the following table, extrapolated from related literature.
Table 1: Hypothetical Electrophilic Difluorination of 4-Vinylanisole
| Starting Material | Reagent | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 4-Vinylanisole | Selectfluor, Et3N·3HF | p-TolI | CH2Cl2 | This compound |
Radical Fluorination Pathways
Radical fluorination offers an alternative approach to the synthesis of fluorinated compounds. These reactions involve the generation of a fluorine radical or a fluorinated alkyl radical, which then adds to a double bond. The high reactivity of fluorine radicals makes these reactions challenging to control, often leading to a mixture of products. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com
The application of radical fluorination to synthesize this compound would likely involve the addition of fluorine radicals to 4-vinylanisole or a related precursor. The high reactivity and low selectivity of elemental fluorine often necessitate the use of more controlled radical fluorine sources. While specific examples of the radical difluorination of 4-methoxystyrene derivatives to give the 1,2-difluoro product are not prevalent in the literature, the general principles of radical addition to alkenes are well-established. For comparison, the addition of bromine to trans-anethole, a structurally similar compound, proceeds via an electrophilic mechanism, suggesting that radical pathways may not be the most favored for this type of substrate under typical conditions. researchgate.net
Nucleophilic Fluorination Routes to Fluoroalkenes
Nucleophilic fluorination is a common strategy for introducing fluorine, often involving the displacement of a leaving group by a fluoride ion. In the synthesis of fluoroalkenes, this can be achieved through the reaction of a vinyl halide or a related precursor with a nucleophilic fluoride source such as cesium fluoride (CsF), potassium fluoride (KF), or tetra-n-butylammonium fluoride (TBAF).
The synthesis of this compound via a nucleophilic route could be envisioned starting from a precursor such as 1-(1,2-dichloroethenyl)-4-methoxybenzene or 1-(1,2-dibromoethenyl)-4-methoxybenzene. The success of this approach would depend on the relative ease of the two successive nucleophilic substitution reactions. A related strategy involves the nucleophilic addition of fluoride to a highly electrophilic alkene, such as a difluorovinyl tosylate, which proceeds with the nucleophile attacking the terminal CF2 carbon. researchgate.net
Precursor-Based Synthetic Routes
Utilization of Dibromoethenyl Precursors
The use of dihaloethenyl precursors, particularly dibromoethenyl compounds, provides a versatile entry point for the synthesis of fluorinated alkenes. These precursors can undergo halogen exchange reactions or be converted to organometallic intermediates that can then be fluorinated.
For the synthesis of this compound, a plausible route involves the preparation of 1-(1,2-dibromoethenyl)-4-methoxybenzene, followed by a double halogen exchange reaction using a suitable fluorinating agent. While direct fluorination of such a substrate is challenging, related transformations have been reported. For instance, the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene followed by dehydrobromination is a known method for producing brominated and fluorinated alkenes. beilstein-journals.org The synthesis of the precursor itself, 2-bromo-1-(4-methoxyphenyl)ethanone, is well-documented, providing a starting point for further elaboration to the dibromoethenyl derivative. libretexts.orgbldpharm.comresearchgate.net
Elimination Reactions for Difluoroethenyl Moiety Formation
Elimination reactions are a fundamental strategy for the formation of double bonds. In the context of synthesizing this compound, a potential route involves the double dehydrofluorination of a 1-(1,1,2,2-tetrafluoroethyl)-4-methoxybenzene precursor. This approach is analogous to the preparation of alkynes from vicinal dihalides through a double E2 elimination. libretexts.org The synthesis of allenes through 1,2-elimination reactions also highlights the utility of this strategy for creating cumulated double bonds, which shares mechanistic principles with the formation of single double bonds. researchgate.net
Wittig and Horner–Wadsworth–Emmons Type Reactions with Fluorinated Phosphonium (B103445)/Phosphonate (B1237965) Reagents
The Wittig reaction and its Horner–Wadsworth–Emmons (HWE) modification are powerful methods for the stereoselective synthesis of alkenes from carbonyl compounds. libretexts.orgmnstate.eduwvu.eduwpmucdn.com These reactions involve the reaction of a phosphorus ylide or a phosphonate carbanion with an aldehyde or ketone. For the synthesis of fluorinated alkenes, fluorinated ylides or phosphonates are employed. rsc.orgwikipedia.orgrsc.orgresearchgate.net
The synthesis of this compound could be achieved through the reaction of 4-methoxybenzaldehyde (B44291) with a difluoromethylphosphonium ylide or a related phosphonate. The HWE reaction, in particular, is known for its high E-selectivity and is widely used in the synthesis of complex molecules, including fluorinated stilbene (B7821643) analogues. nih.govwiley-vch.denih.govresearchgate.net A laboratory procedure for the HWE synthesis of methyl-E-4-methoxycinnamate from 4-methoxybenzaldehyde demonstrates the feasibility of using this aldehyde in such reactions. wpmucdn.com Furthermore, Wittig reactions of p-anisaldehyde with organotrifluoroborato phosphonium ylides have been reported, indicating the compatibility of this substrate with various ylide reagents. nih.gov
Table 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of a 4-Methoxystyrene Derivative
| Aldehyde | Phosphonate Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Trimethyl phosphonoacetate | Sodium methoxide | N/A | Methyl trans-4-methoxy cinnamate | N/A | wpmucdn.com |
Regio- and Stereoselective Control in Synthesis
Regio- and stereoselective control are paramount in the synthesis of this compound to ensure the correct placement and configuration of the difluoroethenyl group. The primary challenge lies in controlling the geometry of the double bond to obtain either the E or Z isomer selectively.
The selective synthesis of the E or Z isomer of this compound can be achieved through several modern olefination reactions. The choice of reaction and the specific conditions employed are critical in directing the stereochemical outcome.
One of the most effective methods for the stereoselective synthesis of fluoroalkenes is the Julia-Kocienski olefination . This reaction involves the coupling of a sulfone with an aldehyde. For the synthesis of this compound, a difluoromethyl sulfone reagent would react with 4-methoxybenzaldehyde. The stereoselectivity of the Julia-Kocienski olefination is highly dependent on the reaction conditions, particularly the choice of base and solvent. Generally, the use of bases like 1,8-diazabicycloundec-7-ene (DBU) tends to favor the formation of the thermodynamically more stable E-isomer. nih.govnih.gov In contrast, employing lithium hexamethyldisilazide (LHMDS) as the base, often at low temperatures, can lead to the selective formation of the Z-isomer. nih.govnih.gov This tunability makes the Julia-Kocienski olefination a powerful tool for accessing either isomer of the target compound.
Another widely used method is the Wittig reaction , which utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. berkeley.eduwikipedia.orgmasterorganicchemistry.comlibretexts.orgtamu.edu The stereoselectivity of the Wittig reaction is largely determined by the nature of the ylide. Stabilized ylides, which contain electron-withdrawing groups, typically yield the E-alkene as the major product through a thermodynamically controlled pathway. berkeley.edu Unstabilized ylides, on the other hand, react under kinetic control to predominantly form the Z-alkene. wikipedia.org For the synthesis of this compound, a difluoromethylidenephosphorane would be the key reagent. The substituents on the phosphorus atom and the reaction conditions can further influence the E/Z ratio.
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more reactive than the corresponding phosphonium ylides. berkeley.edu HWE reactions often show excellent E-selectivity, especially when the phosphonate reagent contains electron-withdrawing groups. By modifying the structure of the phosphonate ester, it is possible to tune the stereochemical outcome.
The stereoselectivity of the aforementioned synthetic methods can be significantly influenced by various reaction parameters and the use of additives.
Reaction Temperature: Temperature plays a crucial role in determining the E/Z ratio. For reactions that can proceed under either kinetic or thermodynamic control, lower temperatures generally favor the kinetically controlled product, which is often the Z-isomer in Wittig-type reactions. nih.gov Conversely, higher temperatures can promote equilibration to the more stable E-isomer.
Solvent Polarity: The polarity of the solvent can affect the stability of the transition states leading to the E and Z isomers. In the Julia-Kocienski olefination, solvent choice can impact the geometry of the intermediate β-alkoxy sulfone, thereby influencing the final E/Z ratio. For instance, polar aprotic solvents may favor different stereochemical pathways compared to nonpolar solvents.
Choice of Base: As highlighted in the Julia-Kocienski olefination, the base is a critical determinant of stereoselectivity. Strong, non-coordinating bases like DBU often lead to the E-isomer, while bulky, coordinating bases like LHMDS can favor the Z-isomer by influencing the stereochemistry of the addition step. nih.govnih.gov
Additives: The addition of certain metal salts can also alter the stereochemical course of the reaction. For example, in some olefination reactions, the presence of lithium or magnesium salts can promote chelation control, leading to a change in the E/Z selectivity. The addition of MgBr₂ has been observed to influence the E/Z ratio in Julia-Kocienski reactions, although its effect can be substrate-dependent. nih.gov
Below are illustrative data tables summarizing the expected impact of various reaction conditions on the E/Z selectivity in the synthesis of this compound via the Julia-Kocienski olefination.
Table 1: Effect of Base and Temperature on E/Z Ratio in Julia-Kocienski Olefination
| Entry | Base | Temperature (°C) | Solvent | E/Z Ratio (Predicted) |
| 1 | DBU | 25 | THF | >90:10 |
| 2 | DBU | 65 | THF | >95:5 |
| 3 | LHMDS | -78 | THF | <10:90 |
| 4 | LHMDS | 0 | THF | 20:80 |
Table 2: Influence of Solvent and Additives on E/Z Ratio with LHMDS at -78°C
| Entry | Solvent | Additive (1.1 eq) | E/Z Ratio (Predicted) |
| 1 | THF | None | <10:90 |
| 2 | Toluene | None | 15:85 |
| 3 | THF | MgBr₂ | 30:70 |
| 4 | THF | HMPA | <5:95 |
These tables, based on established principles of stereoselective olefination, illustrate how a careful selection of reaction parameters can provide access to either the E or Z isomer of this compound with high selectivity.
Elucidation of Reaction Pathways for Synthesis
Understanding the step-by-step process of how this compound is synthesized allows for greater control over reaction outcomes, including yield and purity.
Role of Catalytic Cycles in Transition-Metal-Mediated Transformations
Transition-metal catalysis, particularly using palladium, is a cornerstone for the synthesis of fluorinated vinylarenes. The formation of this compound via cross-coupling reactions is often explained by a well-established catalytic cycle. This cycle typically involves a palladium catalyst that facilitates the coupling of an aryl halide or pseudohalide with a difluoroethenyl component.
The process is generally understood to proceed through three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl electrophile, such as 4-iodoanisole, inserting into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation: A difluoroethenyl organometallic reagent then transfers its difluoroethenyl group to the palladium(II) center, displacing the halide.
Reductive Elimination: This final step involves the formation of the C-C bond between the aryl and difluoroethenyl groups, releasing the final product, this compound, and regenerating the active palladium(0) catalyst, which can then participate in a new cycle.
The efficiency and selectivity of this cycle are highly dependent on the nature of the ligands attached to the palladium center, the solvent, and the specific organometallic reagent used.
Table 1: Key Steps in a Typical Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description | Reactants | Product |
|---|---|---|---|
| Oxidative Addition | The active catalyst inserts into the carbon-halogen bond of the aryl halide. | Pd(0) + 4-Iodoanisole | Aryl-Pd(II)-Halide Complex |
| Transmetalation | The difluoroethenyl group is transferred from another metallic reagent to the palladium complex. | Aryl-Pd(II)-Halide + Difluoroethenyl-Metal | Aryl-Pd(II)-Difluoroethenyl Complex |
Radical vs. Ionic Mechanisms in Fluorination Reactions
The introduction of fluorine atoms into organic molecules can proceed through various mechanistic pathways, with the distinction between radical and ionic routes being fundamental.
Ionic mechanisms often involve the reaction of a nucleophilic carbon center with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). For instance, the generation of a vinyl anion followed by quenching with an electrophilic fluorinating agent represents a plausible ionic pathway.
Radical mechanisms , on the other hand, involve species with unpaired electrons. These can be initiated by light (photoredox catalysis) or radical initiators. For example, a radical species could add across a triple bond, followed by a fluorine atom transfer from a suitable donor. The choice between a radical and an ionic pathway is heavily influenced by the reagents, solvents, and the presence of initiators or catalysts.
Mechanistic Aspects of Chemical Transformations of the Compound
The reactivity of this compound is a complex interplay between the electron-donating methoxy group, the aromatic ring, and the electron-withdrawing difluoroethenyl substituent.
Electrophilic Aromatic Substitution Reactivity of the Methoxybenzene Core
The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. However, the difluoroethenyl group, due to the high electronegativity of fluorine, acts as an electron-withdrawing group, which deactivates the aromatic ring towards EAS.
Mechanistic studies in this area focus on the regioselectivity of EAS reactions, such as nitration or halogenation. The outcome is determined by the balance between the strong activating effect of the methoxy group and the deactivating effect of the difluoroethenyl substituent. Typically, substitution occurs at the positions most activated by the methoxy group and least deactivated by the difluoroethenyl group.
Reactivity of the Difluoroethenyl Group (e.g., additions, cycloadditions)
The presence of two fluorine atoms renders the double bond of the difluoroethenyl group electron-deficient. This electronic characteristic makes it susceptible to attack by nucleophiles. Furthermore, this electron-poor nature makes it an excellent participant in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions with electron-rich dienes to form complex cyclic structures. The stereochemical and regiochemical outcomes of these cycloadditions are a key focus of mechanistic investigations.
Table 2: Representative Reactivity of the Difluoroethenyl Group
| Reaction Type | Mechanistic Feature | Typical Reactant |
|---|---|---|
| Nucleophilic Addition | The electron-deficient C=C bond is attacked by a nucleophile. | Organometallic reagents, amines |
Role of Fluorine in Directing Reactivity and Selectivity
The two fluorine atoms are not mere spectators; they actively direct the course of chemical reactions. Their strong inductive electron-withdrawing effect is the primary reason for the electron-deficient nature of the double bond. This effect also increases the acidity of the adjacent vinylic proton.
Beyond purely electronic effects, fluorine can influence the steric environment around the reactive site, guiding the approach of incoming reagents. Moreover, the potential for fluorine to engage in non-covalent interactions, such as weak hydrogen bonds or dipole-dipole interactions, can play a subtle but significant role in controlling the stereoselectivity of reactions by influencing the conformation of transition states.
Despite a comprehensive search for scientific literature, no specific mechanistic investigations, kinetic data, or thermodynamic parameters for reactions involving the chemical compound This compound could be located. Consequently, it is not possible to provide a detailed analysis of the activation energy or the identification and characterization of reaction intermediates for this specific molecule as outlined in the requested article structure.
General principles of physical organic chemistry suggest that the difluoroethenyl group attached to the methoxybenzene ring would influence the compound's reactivity in various transformations. The electron-withdrawing nature of the fluorine atoms would likely affect the electron density of the double bond, influencing its susceptibility to electrophilic or nucleophilic attack, as well as its participation in pericyclic reactions. However, without specific experimental or computational studies, any discussion of reaction mechanisms, activation energies, and intermediates would be purely speculative.
Authoritative scientific databases and search engines did not yield any studies focused on the kinetic and thermodynamic considerations in reaction design involving this compound. This suggests that such detailed mechanistic work on this particular compound may not be publicly available or may not have been conducted. Therefore, the following sections of the requested article cannot be completed:
Mechanistic Investigations of Reactions Involving 1 1,2 Difluoroethenyl 4 Methoxybenzene3.3. Kinetic and Thermodynamic Considerations in Reaction Design3.3.1. Activation Energy Analysis3.3.2. Intermediates Identification and Characterization
Further research, including new experimental work or computational modeling, would be required to elucidate the mechanistic details of reactions involving 1-(1,2-difluoroethenyl)-4-methoxybenzene.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the atomic framework. For 1-(1,2-difluoroethenyl)-4-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of the molecular structure.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the methoxybenzene ring and the vinylic proton of the difluoroethenyl group. The aromatic region typically displays a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methoxy (B1213986) group are expected to resonate at a different chemical shift compared to the protons ortho to the difluoroethenyl substituent due to their distinct electronic environments. The methoxy group itself will present as a sharp singlet, typically in the range of 3.8 ppm. The vinylic proton will exhibit complex coupling patterns due to interactions with the geminal and vicinal fluorine atoms, resulting in a doublet of doublets or a more complex multiplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic H (ortho to OCH₃) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 (³JHH) |
| Aromatic H (ortho to C=CF₂) | 7.2 - 7.5 | Doublet | 8.0 - 9.0 (³JHH) |
| Methoxy H (OCH₃) | ~3.8 | Singlet | N/A |
| Vinylic H | 5.5 - 6.5 | Doublet of Doublets | Geminal (²JHF) and Vicinal (³JHF) |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound will show distinct signals for the methoxy carbon, the four aromatic carbons (two of which are quaternary), and the two vinylic carbons. The carbon atoms of the difluoroethenyl group will exhibit significant C-F coupling, which can be observed as doublets or triplets depending on the number of attached fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing difluoroethenyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| Methoxy C (OCH₃) | ~55 | N/A |
| Aromatic C (ipso to OCH₃) | 158 - 162 | Possible small ⁴JCF |
| Aromatic C (ortho to OCH₃) | 114 - 118 | Possible small ⁵JCF |
| Aromatic C (ortho to C=CF₂) | 128 - 132 | Possible small ⁴JCF |
| Aromatic C (ipso to C=CF₂) | 125 - 130 | Significant ³JCF |
| Vinylic C (-CH=) | 100 - 110 | Large ¹JCF and ²JCF |
| Vinylic C (=CF₂) | 145 - 155 | Very large ¹JCF |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms, assuming a Z- or E-isomeric configuration. These signals will be split into doublets due to geminal F-F coupling. Furthermore, each signal will exhibit additional coupling to the vicinal vinylic proton. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and stereochemical arrangement.
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity within the aromatic ring (ortho-coupling) and the coupling between the vinylic proton and the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the vinylic proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the connection between the aromatic ring and the difluoroethenyl group, as well as the position of the methoxy group. For instance, correlations would be expected between the methoxy protons and the ipso-aromatic carbon, and between the vinylic proton and the ipso-aromatic carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
High-resolution mass spectrometry is a highly accurate technique that can determine the mass of a molecule to several decimal places. This precision allows for the unambiguous determination of the elemental formula. For a closely related isomer, (Z)-1-(2-fluoro-2-phenylvinyl)-4-methoxybenzene, the exact mass has been experimentally determined. rsc.org Based on this, the expected exact mass for C₁₅H₁₂F₂O can be calculated.
Table 3: HRMS Data for a Related Isomer and the Calculated Exact Mass
| Compound | Formula | Calculated Exact Mass [M]⁺ | Found Exact Mass [M]⁺ | Reference |
| (Z)-1-(2-fluoro-2-phenylvinyl)-4-methoxybenzene | C₁₅H₁₂F₂O | 246.0856 | 246.0855 | rsc.org |
This data strongly supports the elemental composition of C₁₅H₁₂F₂O for a molecule with this structural framework.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragments that confirm the presence of both the methoxybenzene and difluoroethenyl moieties. youtube.comlibretexts.orgmiamioh.edu The molecular ion peak (M+) would be expected, and its high-resolution measurement would confirm the elemental composition.
Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH3): A common fragmentation for methoxy-substituted aromatic compounds, leading to a prominent [M-15]+ peak. nih.gov
Loss of formaldehyde (B43269) (CH2O): Another characteristic fragmentation of the methoxy group, resulting in an [M-30]+ ion.
Cleavage of the difluoroethenyl group: Fragmentation of the C=C bond or loss of fluorine atoms could occur. The loss of a fluorine radical (•F) would produce an [M-19]+ peak.
Formation of a tropylium (B1234903) ion: Aromatic compounds often rearrange to form the stable tropylium cation (C7H7+), which would be observed at m/z 91, especially if fragmentation involves the benzene ring itself. youtube.com
A plausible fragmentation pattern is detailed in the table below, outlining the expected ions and their structural origin.
| m/z Value (Theoretical) | Proposed Fragment Ion | Neutral Loss | Significance |
| M+ | [C9H8F2O]+• | - | Molecular Ion |
| M-15 | [C8H5F2O]+ | •CH3 | Confirms methoxy group |
| M-19 | [C9H8FO]+ | •F | Indicates fluorine presence |
| M-30 | [C8H6F2]+• | CH2O | Confirms methoxy group |
| 91 | [C7H7]+ | C2HF2O | Suggests aromatic ring rearrangement |
This predictive analysis provides a framework for interpreting future experimental mass spectra of this compound, allowing for rapid structural confirmation.
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. libretexts.orglibretexts.org For this compound, the IR spectrum is expected to show a combination of absorptions corresponding to the difluoroethenyl and methoxybenzene subunits. youtube.com
The vibrational modes of the molecule can be dissected into contributions from its constituent parts. smu.edu
Methoxybenzene Subunit:
C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm-1. youtube.com
C=C stretching (aromatic): A series of sharp bands are expected between 1600 cm-1 and 1450 cm-1, characteristic of the benzene ring. youtube.com
C-O-C stretching: Asymmetric and symmetric stretching of the aryl-ether linkage will produce strong absorptions. The asymmetric stretch is anticipated around 1250 cm-1, while the symmetric stretch would appear near 1040 cm-1.
C-H out-of-plane bending: The substitution pattern on the benzene ring influences the position of these bands, typically found in the 900-690 cm-1 region.
Difluoroethenyl Subunit:
C=C stretching: The carbon-carbon double bond stretch is expected in the 1680-1640 cm-1 range. Fluorine substitution can influence the intensity and exact position of this band.
C-F stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the 1350-1100 cm-1 region. The presence of two fluorine atoms on the vinyl group will likely result in multiple strong bands in this area.
=C-H stretching: The stretching vibration of the hydrogen atom on the double bond would appear around 3080-3020 cm-1.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |
| C-H Stretch | Aromatic Ring | 3100-3000 | Medium |
| =C-H Stretch | Alkene | 3080-3020 | Medium |
| C=C Stretch | Alkene | 1680-1640 | Medium |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |
| C-F Stretch | Fluoroalkene | 1350-1100 | Strong |
| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | ~1040 | Medium |
| C-H Out-of-Plane Bend | Aromatic Ring | 900-690 | Strong |
X-ray Diffraction (XRD) Analysis of Single Crystals
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details about the three-dimensional packing of molecules. researchgate.net While a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics based on studies of structurally similar fluorinated stilbenes and other aromatic compounds. rsc.orgresearchgate.net
An XRD analysis would begin with the growth of a suitable single crystal. The diffraction pattern obtained by irradiating the crystal with X-rays would be analyzed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This would provide precise measurements of all bond lengths and angles, confirming the connectivity of the difluoroethenyl and methoxybenzene moieties.
The crystal structure would reveal the preferred conformation of the molecule in the solid state, particularly the torsion angle between the plane of the benzene ring and the difluoroethenyl group.
Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. mdpi.commdpi.com In the case of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing:
π-π stacking: Interactions between the aromatic rings of adjacent molecules are likely to be a significant packing force.
C-H•••F interactions: Weak hydrogen bonds between the carbon-hydrogen bonds and the fluorine atoms of neighboring molecules could influence the crystal packing. nih.goved.ac.uk
C-H•••O interactions: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.
F•••F interactions: The role of fluorine-fluorine interactions in crystal packing is complex and can be either attractive or repulsive depending on the geometry. researchgate.netmdpi.com
Computational and Theoretical Chemistry Studies
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Computational studies on various organic molecules have shown that the analysis of these orbitals is invaluable for predicting how and where a molecule will react.
Table 2: Key Concepts of Frontier Molecular Orbital Theory This table outlines the significance of HOMO, LUMO, and the energy gap in predicting the chemical behavior of a molecule like 1-(1,2-Difluoroethenyl)-4-methoxybenzene.
| Orbital/Concept | Role in Chemical Reactions | Implication |
| HOMO (Highest Occupied Molecular Orbital) | Acts as an electron donor (nucleophile). | A higher energy HOMO indicates a greater tendency to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Acts as an electron acceptor (electrophile). | A lower energy LUMO indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap (Energy Difference) | Determines molecular stability and reactivity. | A small gap indicates high reactivity and low stability; a large gap indicates low reactivity and high stability. |
The distribution of electron density within a molecule governs its electrostatic properties. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecular surface, allowing for the prediction of reactive sites.
On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the fluorine atoms, while the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential. This visualization is crucial for understanding intermolecular interactions and predicting reaction sites.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate that connects reactants and products.
The analysis of the transition state structure and its energy (the activation barrier) is essential for understanding reaction rates and selectivity. While specific reaction pathways involving this compound have not been detailed in the searched literature, these computational techniques are routinely used to study reactions such as electrophilic aromatic substitution, nucleophilic addition to the double bond, or polymerization processes. Such modeling provides a step-by-step view of bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental means alone.
Prediction of Reaction Energetics and Selectivity
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the energetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers and thermodynamics, which in turn allows for the prediction of reaction selectivity (e.g., regioselectivity and stereoselectivity).
The presence of the electron-donating methoxy group and the electron-withdrawing difluoroethenyl group creates a polarized electronic structure. The methoxy group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it susceptible to electrophilic attack. Conversely, the fluorine atoms withdraw electron density from the vinyl double bond, making it susceptible to nucleophilic attack.
Theoretical calculations can model various reaction types, such as electrophilic aromatic substitution, nucleophilic addition to the double bond, and cycloaddition reactions. For instance, in an electrophilic aromatic substitution, computational models can predict whether an incoming electrophile will preferentially add to the positions ortho or meta to the methoxy group (the para position being occupied). The calculated activation energies for the formation of the different possible intermediates would reveal the most likely reaction pathway.
Similarly, for a nucleophilic addition to the difluoroethenyl group, calculations can determine which of the two fluorinated carbons is more electrophilic and thus more prone to attack. The relative energies of the transition states for attack at each carbon would indicate the regioselectivity of the reaction.
A hypothetical example of reaction energetics prediction is shown in the table below, illustrating how computational data can be used to assess the favorability of different reaction pathways.
| Hypothetical Reaction Pathway | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) | Predicted Selectivity |
| Electrophilic attack at C2 | 15.2 | -5.8 | Favored |
| Electrophilic attack at C3 | 20.5 | -1.2 | Disfavored |
| Nucleophilic attack at Cα | 12.8 | -8.3 | Favored |
| Nucleophilic attack at Cβ | 18.1 | -3.5 | Disfavored |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this exact molecule are not publicly available.
Mechanistic Insights from Computational Simulations
Computational simulations provide a step-by-step view of reaction mechanisms, identifying key intermediates and transition states. For this compound, these simulations can elucidate the intricate details of its chemical transformations.
For example, in a simulated reaction, the geometry of the transition state can be visualized, showing the partial formation and breaking of bonds. This information is crucial for understanding the factors that control the reaction rate and selectivity. The electronic properties of the transition state, such as charge distribution, can also be analyzed to understand the role of the substituents in stabilizing or destabilizing it.
Molecular dynamics simulations can also be employed to study the role of the solvent in the reaction. These simulations can reveal how solvent molecules interact with the reactants and intermediates, and how these interactions influence the reaction energetics and mechanism.
Conformational Analysis and Isomerization Pathways
The flexibility of the this compound molecule is primarily associated with the rotation around the single bonds connecting the aromatic ring to the methoxy group and the difluoroethenyl group. Computational methods are well-suited to explore the potential energy surface associated with these conformational changes.
Rotational Barriers of the Difluoroethenyl Group
The rotation around the single bond connecting the difluoroethenyl group to the phenyl ring is a key conformational process. This rotation is subject to a rotational barrier, which is the energy required to rotate the group from a low-energy (stable) conformation to a high-energy (transition state) conformation.
Computational calculations can determine the magnitude of this rotational barrier. The barrier height is influenced by a combination of steric and electronic effects. Steric hindrance between the fluorine atoms and the ortho-hydrogens of the phenyl ring can contribute to the barrier. Electronically, the extent of π-conjugation between the double bond and the aromatic ring is dependent on the dihedral angle between them. A planar conformation allows for maximum overlap of the p-orbitals and is generally the most stable. The transition state for rotation is typically a perpendicular arrangement where this conjugation is broken.
The presence of the electron-donating methoxy group can influence the rotational barrier by affecting the electron density of the aromatic ring and its interaction with the difluoroethenyl group.
A summary of expected rotational barrier data based on similar structures is presented below.
| Rotational Coordinate | Ground State Dihedral Angle (°) | Transition State Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) |
| Phenyl-Ethenyl Bond | ~0 | ~90 | 5-10 |
Note: The data in this table is based on computational studies of analogous substituted styrenes and serves as an estimation.
Impact of Fluorine Substitution on Molecular Geometry
The substitution of hydrogen atoms with fluorine atoms in the ethenyl group has a significant impact on the molecular geometry of this compound. Fluorine is a small but highly electronegative atom, and its presence introduces notable electronic and steric effects.
Computational geometry optimizations can provide precise information about bond lengths, bond angles, and dihedral angles. It is expected that the C-F bonds will be shorter than C-H bonds. The high electronegativity of fluorine will also polarize the C-F bonds, leading to a significant dipole moment in the difluoroethenyl group.
Chemical Transformations and Synthetic Applications of 1 1,2 Difluoroethenyl 4 Methoxybenzene As a Building Block
Functionalization of the Difluoroethenyl Moiety
The difluoroethenyl group is a key locus of reactivity in 1-(1,2-difluoroethenyl)-4-methoxybenzene. The presence of two fluorine atoms renders the double bond electron-deficient and susceptible to various transformations that are often distinct from those of non-fluorinated analogues.
The electron-poor nature of the difluorinated double bond in this compound generally disfavors classical electrophilic additions. Instead, it is more prone to nucleophilic attack. While specific studies on this particular molecule are limited, the reactivity of similar gem-difluoroalkenes suggests that they can undergo nucleophilic addition reactions. For instance, the reaction with nucleophiles can proceed via an addition-elimination mechanism, effectively leading to the substitution of one of the fluorine atoms.
The general mechanism for electrophilic addition to alkenes involves the initial attack of the pi bond on an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. However, the strong electron-withdrawing effect of the fluorine atoms in this compound would destabilize any adjacent carbocation, making this pathway less favorable compared to non-fluorinated styrenes.
Conversely, conjugated dienes can undergo both 1,2- and 1,4-addition reactions with electrophiles, a process influenced by kinetic and thermodynamic control. masterorganicchemistry.comlibretexts.orgyoutube.com While this compound is not a diene, the principles of carbocation stability and reaction conditions influencing product distribution are fundamental in understanding addition reactions.
Table 1: Comparison of Expected Reactivity in Addition Reactions
| Reaction Type | Styrene (B11656) | This compound | Rationale |
| Electrophilic Addition | Favorable | Unfavorable | The difluoroethenyl group is electron-withdrawing, destabilizing the carbocation intermediate. |
| Nucleophilic Addition | Unfavorable | Favorable | The electron-deficient nature of the double bond makes it susceptible to attack by nucleophiles. |
The electron-deficient character of the difluoroethenyl moiety makes this compound a potentially good dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.comyoutube.com This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.comyoutube.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The presence of the electron-withdrawing difluoroethenyl group should enhance the dienophilic character of the double bond.
While specific Diels-Alder reactions involving this compound are not extensively documented, related gem-difluoroalkenes have been shown to participate in cycloaddition reactions. For example, a morpholine-mediated defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides has been reported to yield highly substituted triazoles. This reaction proceeds through an initial nucleophilic attack of morpholine, followed by elimination of a fluoride (B91410) ion and subsequent cycloaddition.
Table 2: Potential Diels-Alder Reaction Parameters
| Diene Type | Expected Reactivity with this compound | Rationale |
| Electron-rich Diene | High | Favorable HOMO-LUMO interaction between the high-energy HOMO of the diene and the low-energy LUMO of the dienophile. |
| Electron-neutral Diene | Moderate | Less favorable orbital overlap compared to electron-rich dienes. |
| Electron-poor Diene | Low | Unfavorable HOMO-LUMO interaction (inverse-electron-demand Diels-Alder might be possible with a very electron-rich dienophile). |
Transformations Involving the Methoxybenzene Ring
The methoxybenzene ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. This group directs incoming electrophiles to the ortho and para positions.
The targeted functionalization of C-H bonds is a rapidly advancing area of organic synthesis. For the methoxybenzene ring of the title compound, palladium-catalyzed C-H arylation represents a powerful method for introducing further complexity. While the difluoroethenyl group's electronic influence on the aromatic ring's reactivity needs to be considered, general methodologies for the C-H functionalization of anisole (B1667542) derivatives are well-established and could likely be adapted. These reactions often employ a directing group to achieve high regioselectivity.
The methoxy group itself can be a site for chemical transformation. A common modification is demethylation to reveal a phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then serve as a handle for further functionalization, for example, through etherification or esterification, thereby expanding the molecular diversity accessible from the parent compound.
Applications in the Synthesis of Complex Organic Molecules
While the direct application of this compound as a starting material in the total synthesis of complex natural products is not yet widely reported in the literature, its potential is significant. nih.govnih.govdntb.gov.ua The diverse reactivity of both the difluoroethenyl moiety and the methoxybenzene ring makes it an attractive precursor for the synthesis of fluorinated analogues of biologically active compounds. The introduction of a difluoroethenyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this building block particularly interesting for medicinal chemistry applications.
The ability to perform selective transformations at either end of the molecule allows for a modular approach to the synthesis of complex targets. For instance, the methoxybenzene ring could be elaborated first, followed by transformations of the difluoroethenyl group, or vice versa, providing flexibility in synthetic design.
Precursor for Fluorinated Heterocycles
The difluoroalkene moiety in this compound is a key functional group for the construction of fluorinated heterocycles. The presence of two fluorine atoms activates the double bond for nucleophilic attack and facilitates cycloaddition reactions. While specific examples involving this compound are not extensively documented, its potential as a precursor for fluorinated heterocycles can be inferred from the known reactivity of similar gem-difluoroalkenes.
One potential pathway is through intramolecular vinylic substitution. If a nucleophilic group is introduced into the aromatic ring, subsequent intramolecular cyclization can lead to the formation of a variety of ring-fluorinated heterocycles. This methodology has been successfully applied to other 2,2-difluorovinylic compounds for the synthesis of five- and six-membered heterocycles containing oxygen, sulfur, or nitrogen atoms. acs.org
Another promising approach is through cycloaddition reactions. The electron-deficient nature of the difluorinated double bond makes it a suitable dienophile in [4+2] cycloadditions (Diels-Alder reactions) or a dipolarophile in [3+2] cycloadditions. wikipedia.orglibretexts.org For instance, reaction with a suitable diene could potentially yield a fluorinated cyclohexene (B86901) derivative, which can be a precursor to more complex heterocyclic systems. Similarly, [3+2] cycloaddition with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, could provide access to five-membered fluorinated heterocycles like triazoles or isoxazoles, respectively. nih.govuchicago.edu The general scheme for such cycloaddition reactions is depicted below.
Scheme 1: Potential cycloaddition pathways for this compound in the synthesis of fluorinated heterocycles.
The following table summarizes potential cycloaddition reactions and the resulting heterocyclic cores that could be synthesized from this compound.
| Reaction Type | Reactant | Potential Heterocyclic Product |
| [4+2] Cycloaddition | Diene | Fluorinated cyclohexene derivative |
| [3+2] Cycloaddition | Azide | Fluorinated triazole |
| [3+2] Cycloaddition | Nitrile Oxide | Fluorinated isoxazole |
| [3+2] Cycloaddition | Diazoalkane | Fluorinated pyrazole |
Intermediate in the Construction of Advanced Organic Scaffolds
The this compound scaffold can be elaborated into more complex molecular architectures through various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, leveraging the reactivity of the difluoroethenyl group. Although direct examples with this specific molecule are scarce, the reactivity of other vinyl fluorides in such transformations is well-established.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the ethenyl group, leading to the construction of complex stilbene-like structures.
Stille Coupling: In a Stille coupling, an organotin reagent would be coupled with this compound. This reaction is known for its tolerance of a wide variety of functional groups and can be used to form new carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org
Sonogashira Coupling: The Sonogashira coupling would enable the introduction of an alkyne moiety by reacting this compound with a terminal alkyne in the presence of palladium and copper co-catalysts. gold-chemistry.orgsynarchive.comorganic-chemistry.orglibretexts.orgnrochemistry.com This would provide access to fluorinated enynes, which are valuable building blocks in organic synthesis.
The following table outlines potential palladium-catalyzed cross-coupling reactions for the elaboration of the this compound scaffold.
| Coupling Reaction | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura | Organoboron Reagent | Substituted stilbenes |
| Stille | Organotin Reagent | Functionalized styrenes |
| Sonogashira | Terminal Alkyne | Fluorinated enynes |
Potential in Materials Science Research
The incorporation of fluorine atoms into organic materials can significantly influence their electronic and physical properties. The unique combination of a methoxy-substituted phenyl ring and a difluoroethenyl group in this compound makes it an interesting candidate for the development of novel materials.
Role as a Monomer or Building Block for Fluorinated Polymers
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound can be considered a fluorinated styrene derivative and, as such, could potentially undergo polymerization to form novel fluoropolymers. The polymerization of fluorinated styrenes has been achieved through various methods, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fluorine1.ru This method allows for the synthesis of polymers with well-defined molecular weights and architectures.
The presence of the methoxy group could further modulate the properties of the resulting polymer. Copolymers of this compound with other vinyl monomers could also be synthesized to fine-tune the characteristics of the final material. rsc.orgresearchgate.netacs.org
Incorporation into π-Conjugated Systems
The development of novel π-conjugated materials is a vibrant area of research, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound unit could be incorporated into such systems to modulate their electronic properties.
The difluoroethenyl group can act as a building block in the synthesis of conjugated polymers and oligomers. Palladium-catalyzed cross-coupling reactions, as discussed in section 6.3.2, are standard methods for the synthesis of π-conjugated systems. For example, repeated coupling reactions could lead to the formation of polymers with alternating this compound units and other aromatic or heteroaromatic moieties. The introduction of the fluorine atoms is known to influence the HOMO and LUMO energy levels of conjugated materials, which is a critical factor in designing materials for specific electronic applications.
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches and Catalyst Development
The efficient and selective synthesis of 1-(1,2-difluoroethenyl)-4-methoxybenzene remains a key area of investigation. Traditional methods for the introduction of the difluoroethenyl group often require harsh conditions or specialized reagents. Consequently, current research is heavily focused on the development of milder and more versatile catalytic systems.
One promising strategy involves the palladium-catalyzed C-H functionalization of anisole (B1667542) with fluorinated diazoalkanes, followed by a β-fluoride elimination. nih.gov This approach offers a direct method for the introduction of the 1-aryl-(2,2-difluorovinyl) group onto electron-rich aromatic systems. nih.gov Another innovative method is the nickel-catalyzed cross-electrophile coupling reaction between (hetero)aryl bromides and 2,2-difluorovinyl tosylate, which provides a facile route to gem-difluorovinyl arenes under mild conditions. dtu.dkresearchgate.net
Future catalyst development will likely focus on several key areas:
Earth-Abundant Metal Catalysis: Shifting from precious metals like palladium to more abundant and cost-effective metals such as nickel, copper, and iron.
Photoredox Catalysis: Utilizing visible light to drive the formation of the difluoroethenyl group, offering a greener and more energy-efficient alternative.
Enantioselective Synthesis: Developing chiral catalysts to control the stereochemistry of the difluoroethenyl group, which is crucial for applications in medicinal chemistry.
A comparative overview of emerging synthetic strategies is presented in the table below.
| Catalytic System | Precursors | Key Advantages | Potential Limitations |
| Palladium-catalyzed C-H functionalization | Anisole, Fluorinated diazoalkanes | Direct C-H activation, high atom economy | Use of precious metals, stability of diazo compounds |
| Nickel-catalyzed cross-electrophile coupling | 4-Bromoanisole, 2,2-difluorovinyl tosylate | Mild reaction conditions, good functional group tolerance | Pre-functionalized starting materials required |
| Photoredox catalysis | Aryl halides, difluoroalkene precursors | Green energy source, high selectivity | Catalyst stability, scalability challenges |
Advanced Spectroscopic and Computational Techniques for Deeper Insights
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for elucidating the molecular properties of fluorinated compounds. nih.gov DFT calculations can provide valuable information on:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.
Electronic Structure: Visualizing molecular orbitals (HOMO, LUMO) and electrostatic potential maps to understand reactivity.
Spectroscopic Properties: Simulating NMR and IR spectra to aid in experimental characterization.
Reaction Mechanisms: Elucidating the transition states and energy profiles of synthetic and transformation reactions. dtu.dk
Future research will likely see a greater integration of experimental and computational approaches to gain a more comprehensive understanding of this molecule's behavior.
Untapped Reactivity and Transformations of the Difluoroethenyl Motif
The difluoroethenyl group is not merely a passive structural element; it is a versatile functional handle that can participate in a variety of chemical transformations. The electron-withdrawing nature of the two fluorine atoms renders the double bond susceptible to nucleophilic attack, while the C-F bonds themselves can be activated under specific conditions.
Potential areas of exploration for the reactivity of this compound include:
Nucleophilic Vinylic Substitution: Reaction with various nucleophiles to replace one or both fluorine atoms, providing access to a wide range of functionalized alkenes.
Cycloaddition Reactions: Utilizing the difluoroalkene as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions to construct complex fluorinated cyclic systems.
C-F Bond Activation: Selective cleavage of the C-F bonds to introduce other functional groups, although this remains a significant challenge in fluorine chemistry.
Polymerization: The difluoroethenyl group could potentially serve as a monomer for the synthesis of novel fluoropolymers with unique properties.
The reactivity of the difluoroethenyl motif is summarized in the table below.
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Vinylic Substitution | Amines, Alkoxides, Thiolates | Monofluoro- and non-fluorinated vinyl ethers, thioethers, and enamines |
| Diels-Alder Cycloaddition | Dienes | Fluorinated cyclohexene (B86901) derivatives |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Fluorinated triazoles, isoxazolidines |
| C-F Activation | Transition metal complexes | Functionalized alkenes |
Broader Applications in Complex Chemical Synthesis
The unique properties of this compound make it a valuable building block for the synthesis of more complex molecules with potential applications in various fields.
Medicinal Chemistry: The difluoroethenyl group can act as a bioisostere for amide bonds or other functional groups, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. The methoxybenzene moiety is also a common feature in many biologically active compounds.
Agrochemicals: The introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.
Materials Science: The incorporation of this fluorinated motif into polymers or liquid crystals could lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties.
The development of efficient synthetic routes to this compound will undoubtedly spur its use as a versatile intermediate in the construction of a wide array of complex chemical entities.
Environmental and Sustainability Considerations in Fluorine Chemistry Research
The increasing prevalence of organofluorine compounds in the environment has raised concerns about their persistence and potential long-term effects. wikipedia.orgresearchgate.netnih.gov Therefore, a critical aspect of future research in this area will be the integration of green chemistry principles into the synthesis and application of this compound. societechimiquedefrance.fr
Key sustainability considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry.
Biodegradability: Investigating the environmental fate and potential for biodegradation of this compound and its derivatives. Lightly fluorinated molecules are generally expected to break down more readily in the environment compared to their perfluorinated counterparts. societechimiquedefrance.fr
The development of sustainable practices in organofluorine chemistry is not only an ethical imperative but also a crucial factor for the long-term viability and societal acceptance of this important field of research. worktribe.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1,2-difluoroethenyl)-4-methoxybenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or cross-coupling strategies. For example, gold-catalyzed isomerization of unactivated allenes (e.g., 1-(hepta-1,2-dien-3-yl)-4-methoxybenzene) at room temperature provides a pathway to 1,3-dienes, which can be functionalized further. Reaction conditions such as solvent polarity (e.g., DMSO or acetonitrile) and base selection (e.g., NaOH or K₂CO₃) critically affect regioselectivity and byproduct formation . Optimized protocols often require inert atmospheres and low temperatures (−40°C to 0°C) to stabilize reactive intermediates .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodological Answer : Stability studies on analogous methoxybenzene derivatives (e.g., 2-chloro-1-ethynyl-4-methoxybenzene) show that aqueous stability is pH-dependent, with optimal stability between pH 5–8. In polar aprotic solvents (e.g., DMF or DMSO), the difluoroethenyl group exhibits resistance to hydrolysis, whereas protic solvents (e.g., ethanol) may promote undesired side reactions like solvolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for resolving fluorine environments, while ¹H NMR identifies methoxy and ethenyl proton signals. For example, in 1-ethynyl-2,3-difluoro-4-methoxybenzene, the methoxy group resonates at ~3.8 ppm, and ethenyl protons appear as doublets of doublets due to coupling with fluorine .
- HPLC-MS : Chiral HPLC with UV detection (e.g., using a PMB-derivatized column) confirms enantiomeric ratios, as demonstrated in studies of structurally related racemic compounds .
Advanced Research Questions
Q. What strategies address contradictions in reported reactivity of the difluoroethenyl group during nucleophilic additions?
- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., Sᴺ2 vs. radical mechanisms). Computational modeling (DFT) of transition states can predict regioselectivity in reactions with nucleophiles like thiolates or amines. For example, steric hindrance from the methoxy group directs nucleophilic attack to the less substituted fluorine atom, as observed in analogous bromoethenyl systems . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling further resolves mechanistic ambiguities .
Q. How can stereoselective synthesis of this compound be achieved, and what catalysts are most promising?
- Methodological Answer : Gold(I) catalysts (e.g., Ph₃PAuNTf₂) enable stereocontrol in allene isomerization reactions, as shown in the synthesis of 1-(hexa-1,2-dien-1-yl)-4-methoxybenzene derivatives. Chiral auxiliaries or enantioselective organocatalysts (e.g., Cinchona alkaloids) may enhance stereochemical outcomes in cyclopropane or difluoroethenyl functionalization .
Q. What computational methods predict the compound’s electronic properties and reactivity in drug discovery contexts?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For instance, the electron-withdrawing difluoroethenyl group lowers the LUMO energy, enhancing reactivity in Diels-Alder cycloadditions. Solvent effects are incorporated via PCM models to simulate reaction environments .
Key Considerations for Experimental Design
- Safety : Handle under inert conditions due to potential peroxide formation in ethenyl-containing compounds .
- Analytical Validation : Cross-reference NMR shifts with PubChem data (e.g., InChI=1S/C9H6F2O) to confirm structural integrity .
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) in coupling reactions to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
